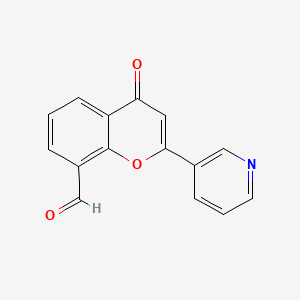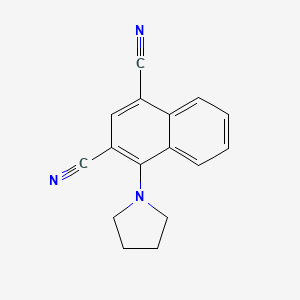![molecular formula C14H14O4 B11865974 1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico es un compuesto espirocíclico caracterizado por un motivo estructural único donde un anillo de ciclopentano se fusiona con un sistema de anillos isocromano
Métodos De Preparación
La síntesis del ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico generalmente implica reacciones de cicloadición. Un método común es la reacción de cicloadición (3 + 2) entre ciclopropanos donador-aceptor y enamidas α,β-insaturadas . Esta reacción suele estar catalizada por catalizadores simples y económicos como el NaOH, que promueve la formación quimio y diastereoselectiva de la estructura espirocíclica . Los métodos de producción industrial pueden implicar la escalabilidad de estas reacciones utilizando técnicas de flujo continuo para garantizar rendimientos y pureza consistentes.
Análisis De Reacciones Químicas
El ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de alcoholes o alcanos.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el carbono espirocíclico, a menudo usando reactivos como haluros de alquilo o sulfonatos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación generalmente produce ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, los estudios de acoplamiento molecular han demostrado que los derivados de este compuesto pueden inhibir enzimas como la ADN girasa y la cinasa dependiente de ciclina 6 (CDK6), que son cruciales para la replicación bacteriana y la proliferación de células cancerosas, respectivamente . La estructura espirocíclica del compuesto le permite encajar en los sitios activos de estas enzimas, bloqueando su actividad y provocando los efectos biológicos deseados.
Comparación Con Compuestos Similares
El ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico se puede comparar con otros compuestos espirocíclicos como espiro[ciclopentano-1,3’-oxindol] y oxa-espirociclos . Estos compuestos comparten características estructurales similares, pero difieren en sus sistemas de anillos y grupos funcionales específicos. Por ejemplo:
Spiro[ciclopentano-1,3’-oxindol]: Este compuesto tiene un anillo de oxindol en lugar de un anillo de isocromano, lo que afecta su reactividad y actividad biológica.
Oxa-espirociclos: Estos compuestos incorporan un átomo de oxígeno en la unidad espirocíclica, mejorando la solubilidad en agua y reduciendo la lipofilia.
La singularidad del ácido 1’-Oxospiro[ciclopentano-1,3’-isocromano]-4’-carboxílico radica en su fusión de anillos específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1-oxospiro[4H-isochromene-3,1'-cyclopentane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-12(16)11-9-5-1-2-6-10(9)13(17)18-14(11)7-3-4-8-14/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) |
Clave InChI |
WIVDZWMYBLVILF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)




![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)


![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)



![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)
